Lipophilicity (XLogP3‑AA) Increase Conferred by the 5‑Methylpyrazine Moiety
The target compound exhibits a computed XLogP3‑AA of 0.4, whereas the direct des‑methyl analog (3‑((1‑(pyrazine‑2‑carbonyl)piperidin‑3‑yl)oxy)pyrazine‑2‑carbonitrile) is predicted to have an XLogP of approximately 0.0 based on structure‑activity relationship algorithms for methyl‑substituted heteroaromatics [1]. The quantitative difference of ~0.4 logP units reflects the hydrophobic contribution of the methyl group and is expected to influence membrane permeability and aqueous solubility in biological assay contexts [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (des‑methyl analog, XLogP ≈0.0, predicted) |
| Quantified Difference | Δ ≈ 0.4 logP units |
| Conditions | Computed by PubChem XLogP3 algorithm; comparator value estimated from structural analogy |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for cell‑based assays and in vivo pharmacokinetics.
- [1] PubChem Compound Summary for CID 91628060, 3-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034504-29-3 (accessed 2026-04-29). View Source
